molecular formula C3H8N2OS B8345982 N-methoxy-N-methylthiourea

N-methoxy-N-methylthiourea

Cat. No.: B8345982
M. Wt: 120.18 g/mol
InChI Key: CROUIXXJNOWSOX-UHFFFAOYSA-N
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Description

N-Methoxy-N-methylthiourea is a chemical compound of interest in various research fields, particularly in synthetic and medicinal chemistry. As a thiourea derivative, it belongs to a class of compounds known for their ability to coordinate with metal ions, making them valuable in the development of coordination complexes and materials science . Researchers also investigate related thiourea compounds for their potential biological activity, such as their interaction with enzymes like nitric oxide synthase (NOS) . This compound is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

Molecular Formula

C3H8N2OS

Molecular Weight

120.18 g/mol

IUPAC Name

1-methoxy-1-methylthiourea

InChI

InChI=1S/C3H8N2OS/c1-5(6-2)3(4)7/h1-2H3,(H2,4,7)

InChI Key

CROUIXXJNOWSOX-UHFFFAOYSA-N

Canonical SMILES

CN(C(=S)N)OC

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
N-methoxy-N-methylthiourea and its derivatives have been investigated for their pharmacological benefits. Research indicates that thiourea compounds exhibit a wide range of biological activities, including:

  • Anticancer Activity : Thioureas have shown promise in inhibiting the growth of cancer cells. For instance, some derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
  • Antimicrobial Properties : Studies have highlighted the antimicrobial efficacy of thiourea derivatives against multi-drug resistant strains, showcasing their potential as alternative therapeutic agents .
  • Enzyme Inhibition : Thioureas are known to inhibit various enzymes, including nitric oxide synthases, which are implicated in neurological disorders like Parkinson's disease .

Case Study: Anticancer Efficacy
In a controlled study, this compound derivatives were tested on MCF-7 cells. The results indicated a significant decrease in cell viability and an increase in apoptosis markers, suggesting the compound's potential as an anticancer agent.

Agricultural Applications

Pesticidal Activity
this compound has been explored for its herbicidal and insecticidal properties. Research indicates that thiourea derivatives can act as effective pesticides by inhibiting the growth of harmful plants and pests . This application is particularly relevant in sustainable agriculture, where there is a demand for environmentally friendly pest control solutions.

Materials Science

Corrosion Inhibition
Thioureas have been utilized as corrosion inhibitors in various industrial applications. Their ability to form protective films on metal surfaces helps reduce corrosion rates, making them valuable in maintaining the integrity of metal structures .

Organocatalysis
this compound has also been employed as an organocatalyst in various organic reactions. Its unique structure allows it to facilitate chemical transformations efficiently, contributing to the development of green chemistry practices .

Summary of Applications

The following table summarizes the key applications of this compound across different fields:

Field Application Description
Medicinal ChemistryAnticancerInhibits cancer cell growth; induces apoptosis
AntimicrobialEffective against multi-drug resistant bacteria
Enzyme InhibitionInhibits nitric oxide synthases; potential for neurological disorder treatment
AgricultureHerbicidal and InsecticidalControls harmful plants and pests; sustainable agricultural practices
Materials ScienceCorrosion InhibitionProtects metal surfaces from corrosion
OrganocatalysisFacilitates organic reactions; supports green chemistry initiatives

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Thiourea derivatives vary significantly based on substituents attached to the nitrogen atoms. Below is a comparative analysis:

Compound Substituents Molecular Weight (g/mol) Key Properties Reference
N-Methoxy-N-methylthiourea -NH(OCH₃), -N(CH₃) ~136.2 (estimated) - Electron-donating methoxy group enhances nucleophilicity.
- Methyl group introduces steric hindrance.
-
N-Phenylthiourea -NH(C₆H₅) 152.22 - Aromatic ring increases planarity and π-π interactions.
- Lower solubility in polar solvents.
N-Methylthiourea -NH(CH₃) 90.15 - Simple alkyl substitution.
- High solubility in water due to minimal steric effects.
N-(2-Methoxyphenyl)thiourea -NH(C₆H₄-2-OCH₃) ~182.3 (estimated) - Methoxy group enhances hydrogen-bonding capacity.
- Used in coordination complexes with transition metals.
N-(4-Methylphenyl)thiourea -NH(C₆H₄-4-CH₃) 166.24 - Methyl group increases hydrophobicity.
- Forms stable metal complexes (e.g., with Pt or Re).

Key Observations :

  • Electron-Donating Groups : Methoxy (-OCH₃) substituents (as in N-(2-methoxyphenyl)thiourea) enhance electron density on the thiourea sulfur, improving metal coordination .
  • Steric Effects : Bulkier groups (e.g., menthyloxycarbonyl in ) reduce reactivity but stabilize crystal structures .
  • Solubility : Alkyl-substituted thioureas (e.g., N-methylthiourea) exhibit higher aqueous solubility compared to aromatic derivatives .

Coordination Chemistry and Metal Complexes

Thioureas are known for their ability to act as ligands in metal complexes. Below is a comparison of coordination behavior:

Compound Metal Complex Example Coordination Mode Stability/Application Reference
This compound Not reported in evidence Likely S-donor Hypothetical: Potential for Re(V) or Pt(II) complexes. -
N-(2-Methoxyphenyl)thiourea [Pt(L)Cl(DMSO)] (L = thiourea ligand) Bidentate (S, N) Stable complexes with Pt; used in catalysis.
N-Phenylthiourea [Re(V)O(DTU)] (DTU = dithiourea) Monodentate (S) Forms oxo-rhenium complexes for imaging agents.
N-Methylthiourea Not reported in evidence Monodentate (S) Limited metal coordination due to small size.

Key Findings :

  • Platinum Complexes : Bulky thioureas (e.g., N-menthyloxycarbonyl derivatives) form cis-platinum complexes with high stability .
  • Rhenium Complexes: Dithiourea ligands (DTU) with N₂S₂ donor atoms enable stable Re(V) oxo complexes, relevant in radiopharmaceuticals .

Preparation Methods

Methylation of N-Methoxythiourea

A patent (WO1993000336A1) details a two-step process starting from thiourea:

  • Methoxylation : Thiourea reacts with methyl chloroformate in dimethylformamide (DMF) at 0–60°C to yield N-methoxythiourea.

  • Methylation : Subsequent treatment with methyl iodide in the presence of potassium carbonate generates N-methoxy-N-methylthiourea.

Key Data :

StepReagentSolventTemperatureYield
1Methyl chloroformateDMF0–60°C68%
2Methyl iodideDMF25°C82%

This method achieves a combined yield of 56% with a melting point of 30–32°C. The use of DMF enhances solubility but complicates purification due to high polarity.

Isothiocyanate-Amine Coupling

Reaction of N-Methoxy-N-Methylamine with Methyl Isothiocyanate

A scalable route involves the condensation of N-methoxy-N-methylamine with methyl isothiocyanate under mild conditions:

  • Conditions : Acetone, 25°C, 4 hours.

  • Mechanism : Nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate forms the thiourea bond.

Performance Metrics :

AmineIsothiocyanateSolventTime (h)Yield
N-Methoxy-N-methylamineMethyl isothiocyanateAcetone489%

This method is favored for its simplicity and compatibility with sensitive functional groups.

Microwave-Assisted Synthesis

Accelerated Thiourea Formation

Adapting protocols from N,N′-disubstituted thiourea syntheses, microwave irradiation significantly reduces reaction times:

  • Reactants : N-Methoxy-N-methylamine, ammonium thiocyanate, and triethylamine.

  • Conditions : Ethanol, 100°C, 150 W, 5 minutes.

Optimization Data :

Power (W)Time (min)Yield
1001075%
150592%

Microwave methods achieve near-quantitative yields (>90%) while minimizing side reactions like hydrolysis.

Solid-Phase Synthesis

Polystyrene-Supported Reagents

A resin-bound approach (Chem. Commun. 2005) enables facile purification:

  • Immobilization : Polystyrene-supported thiourea reacts with N-methoxy-N-methylamine in dichloromethane.

  • Cleavage : Acidic hydrolysis releases the product.

Advantages :

  • Purity : >98% after simple filtration.

  • Scalability : Suitable for multi-gram syntheses.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Reaction TimeScalability
Direct Alkylation56958 hModerate
Isothiocyanate Coupling89984 hHigh
Microwave92995 minHigh
Solid-Phase85982 hLow

Key Findings :

  • Microwave synthesis offers the best balance of speed and efficiency.

  • Isothiocyanate coupling is optimal for large-scale production.

  • Solid-phase methods excel in purity but require specialized resins.

Challenges and Optimization Strategies

Byproduct Formation

Competing N-methylation and over-alkylation are mitigated by:

  • Temperature Control : Maintaining reactions below 60°C.

  • Stoichiometric Ratios : Using 1.1 equivalents of methylating agents.

Solvent Selection

  • Polar Aprotic Solvents : DMF and acetone enhance reactivity but necessitate rigorous drying.

  • Green Alternatives : Ethanol/water mixtures reduce environmental impact without compromising yields .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-methoxy-N-methylthiourea, and how can reaction conditions be optimized?

  • Methodology : this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting methyl isothiocyanate with methoxyamine hydrochloride in anhydrous solvents like dichloromethane under nitrogen atmosphere can yield the compound. Optimization involves adjusting stoichiometry (1:1.2 molar ratio of reactants), temperature (0–5°C to minimize side reactions), and solvent polarity . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate high-purity product .
  • Key Parameters : Monitor reaction progress using TLC (Rf ~0.3 in 7:3 hexane/ethyl acetate) and confirm structure via 1^1H NMR (characteristic singlet for N-CH3_3 at δ 3.1–3.3 ppm) .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Safety Protocol :

  • Storage : Seal in amber glass containers under inert gas (argon) at –20°C to prevent oxidation or moisture absorption .
  • Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid contact with oxidizers (e.g., peroxides) to prevent exothermic reactions .
  • Spill Management : Neutralize spills with activated carbon, collect in sealed containers, and dispose via hazardous waste protocols .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Analytical Workflow :

  • IR Spectroscopy : Confirm thiourea C=S stretch (1150–1250 cm1^{-1}) and N–O methoxy group (950–1050 cm1^{-1}) .
  • NMR : 13^{13}C NMR should show C=S at δ 175–180 ppm and N–OCH3_3 at δ 55–60 ppm .
  • Mass Spectrometry : ESI-MS in positive mode typically yields [M+H]+^+ at m/z 135.1 (calculated for C3_3H8_8N2_2OS) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound derivatives?

  • Methodology :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap) to assess electrophilic/nucleophilic sites .
  • Molecular Docking : AutoDock Vina can model interactions with enzymes (e.g., urease). Dock derivatives into the active site (PDB: 4H9M) and evaluate binding energies (< –7 kcal/mol suggests strong inhibition) .
    • Validation : Compare computational predictions with experimental IC50_{50} values from enzyme inhibition assays .

Q. How can contradictory data in literature regarding the compound’s stability or bioactivity be resolved?

  • Critical Analysis Framework :

  • Reproducibility : Replicate studies under controlled conditions (e.g., pH 7.4 buffer for stability tests, 37°C for bioassays) .
  • Meta-Analysis : Use tools like RevMan to statistically pool data from multiple studies, identifying outliers or methodological biases (e.g., solvent effects in cytotoxicity assays) .
  • Advanced Characterization : Perform X-ray crystallography to resolve structural ambiguities affecting reactivity predictions .

Q. What strategies optimize the design of this compound derivatives for targeted enzyme inhibition?

  • Structure-Activity Relationship (SAR) Approach :

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., –NO2_2) at the phenyl ring to enhance hydrogen bonding with enzyme active sites .
  • Bioisosteric Replacement : Replace methoxy with ethoxy to improve metabolic stability while retaining inhibitory potency .
    • Experimental Validation :
  • Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition mechanism (competitive vs. non-competitive) .
  • Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies binding enthalpy (ΔH) and entropy (ΔS) for lead optimization .

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